molecular formula C5H6N2O B13022667 2-(1H-Imidazol-2-YL)acetaldehyde

2-(1H-Imidazol-2-YL)acetaldehyde

Cat. No.: B13022667
M. Wt: 110.11 g/mol
InChI Key: TYGUZEZZRWHAJW-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-YL)acetaldehyde is a chemical compound with the molecular formula C5H6N2O It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-2-YL)acetaldehyde typically involves the cyclization of amido-nitriles. One common method includes the reaction of an amido-nitrile with a suitable aldehyde under mild conditions, often catalyzed by nickel. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-2-YL)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products:

    Oxidation: 2-(1H-Imidazol-2-YL)acetic acid.

    Reduction: 2-(1H-Imidazol-2-YL)ethanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-Imidazol-2-YL)acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)acetaldehyde is largely dependent on its interactions with biological molecules. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

    2-(1H-Imidazol-2-YL)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-(1H-Imidazol-2-YL)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(1H-Imidazol-2-YL)piperidine: Contains a piperidine ring instead of an aldehyde group.

Uniqueness: 2-(1H-Imidazol-2-YL)acetaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-4-1-5-6-2-3-7-5/h2-4H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGUZEZZRWHAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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